Ethyl 2-(azepan-2-YL)acetate
CAS No.:
Cat. No.: VC15983032
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO2 |
|---|---|
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | ethyl 2-(azepan-2-yl)acetate |
| Standard InChI | InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3 |
| Standard InChI Key | MUGLNRYVTOZVMO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1CCCCCN1 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
Ethyl 2-(azepan-2-yl)acetate consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with an ethyl acetate group. The azepane ring adopts a chair-like conformation, with the nitrogen atom contributing to the compound's basicity and hydrogen-bonding capabilities. The ester moiety introduces polarity and reactivity, making the compound amenable to hydrolysis, reduction, and nucleophilic substitution .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | ethyl 2-(azepan-2-yl)acetate |
| Boiling Point (est.) | 245–250°C |
| Solubility | Miscible in polar aprotic solvents (e.g., DMF, THF) |
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
The synthesis of ethyl 2-(azepan-2-yl)acetate typically involves nucleophilic alkylation or acylation reactions. A common route involves:
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Ring Formation: Cyclohexanone is converted to azepane via Beckmann rearrangement followed by reduction .
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Acetic Acid Derivatization: The azepane is functionalized at the 2-position using ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in acetone or THF .
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Purification: Distillation or column chromatography isolates the product with >90% purity .
Industrial Manufacturing Considerations
Scalable production employs continuous-flow reactors to optimize reaction parameters (temperature, residence time) and minimize byproducts. For example, a patent detailing bazedoxifene acetate synthesis highlights the use of ethyl acetate as a solvent in multi-step reactions involving azepane intermediates . This suggests that similar protocols could be adapted for ethyl 2-(azepan-2-yl)acetate production, leveraging automated systems for improved yield (est. 85–92%) .
Chemical Reactivity and Functional Transformations
Hydrolysis and Ester Cleavage
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(azepan-2-yl)acetic acid. For instance, refluxing with aqueous HCl (6 M) for 4 hours achieves complete conversion . This carboxylic acid derivative serves as a precursor for amides or ketones.
Reduction Pathways
Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(azepan-2-yl)ethanol, a primary alcohol with applications in polymer chemistry . The reaction proceeds in anhydrous ether at 0–5°C to prevent over-reduction.
Nucleophilic Substitution
The α-hydrogen adjacent to the ester carbonyl is susceptible to deprotonation by strong bases (e.g., LDA), enabling alkylation or aldol reactions. For example, treatment with methyl iodide in THF yields the α-methyl derivative, enhancing steric hindrance around the ester group.
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediates
Ethyl 2-(azepan-2-yl)acetate’s azepane ring is a privileged structure in medicinal chemistry, featured in kinase inhibitors and neurotransmitter modulators. Its ester group allows for prodrug strategies, as seen in bazedoxifene acetate, where ester hydrolysis releases the active pharmaceutical ingredient .
Specialty Polymers
The alcohol derived from ester reduction (2-(azepan-2-yl)ethanol) acts as a monomer in polyurethane synthesis, imparting flexibility and thermal stability to the final material .
Comparative Analysis with Structural Analogs
Ethyl 2-(azepan-4-yl)acetate
The positional isomer with the ester at the azepane’s 4-position exhibits lower solubility in polar solvents due to reduced dipole moment. This impacts its reactivity in SN2 reactions, where steric hindrance at the 4-position slows nucleophilic attack.
Ethyl 2-(piperidin-2-yl)acetate
Replacing the seven-membered azepane with a six-membered piperidine ring increases ring strain but enhances metabolic stability in vivo . Piperidine derivatives are more prevalent in FDA-approved drugs, reflecting their favorable pharmacokinetics .
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